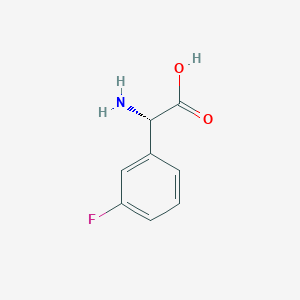

(2S)-2-amino-2-(3-fluorophenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position and an amino group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of 3-fluorophenylacetonitrile using a chiral rhodium catalyst can yield the desired product. Another method involves the use of chiral auxiliaries in the alkylation of 3-fluorophenylacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Precursor for Biologically Active Compounds : It is utilized as a precursor in the development of biologically active compounds. For instance, derivatives of this amino acid have been explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

- Pharmaceutical Development : The compound is investigated for its potential use in drug development. Its fluorine substitution enhances binding affinity to biological targets, making it a candidate for developing new pharmaceuticals . A notable study highlights its role in synthesizing pyrimidobenzimidazole derivatives that exhibit antiparasitic activity against Leishmania major parasites, showcasing its medicinal potential .

Case Study 1: Antiparasitic Activity

A recent study identified a derivative of (2S)-2-amino-2-(3-fluorophenyl)acetic acid as an effective antiparasitic agent against Leishmania major. The compound exhibited excellent activity with EC50 values in the nanomolar range, demonstrating significant promise for treating leishmaniasis, a neglected tropical disease .

Case Study 2: Hypolipidemic Activity

Research on novel derivatives of this compound has shown promising hypolipidemic activity in vivo. In experiments involving high-fat-diet-induced hyperlipidemia in rats, certain derivatives demonstrated significant antihyperlipidemic effects, indicating their potential utility in managing lipid disorders .

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylacetic acid: Lacks the fluorine and amino substituents.

3-fluorophenylacetic acid: Lacks the amino group.

2-amino-2-phenylacetic acid: Lacks the fluorine substituent.

Uniqueness

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of both the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can increase its solubility and reactivity in biochemical processes.

Biologische Aktivität

(2S)-2-amino-2-(3-fluorophenyl)acetic acid, commonly known as a fluorinated amino acid, has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a chiral center at the second carbon atom, an amino group, and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The fluorine atom can improve binding affinity through:

- Hydrogen Bonding : The amino group participates in hydrogen bonding with target proteins.

- Electrostatic Interactions : The carboxylic acid group can engage in ionic interactions.

- Hydrophobic Interactions : The fluorinated phenyl group contributes to the overall hydrophobic character, facilitating membrane penetration.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, a derivative with a 3-fluorophenyl substituent was shown to exhibit excellent activity against Leishmania major, demonstrating EC50 values in the nanomolar range. This suggests that modifications involving fluorinated phenyl groups can enhance efficacy against parasitic infections .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its derivatives have shown moderate to good activity against various bacterial strains, including:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These results indicate that fluorinated derivatives may serve as promising candidates for developing new antimicrobial agents .

Case Studies

- Antiparasitic Research : A study published in January 2023 identified a pyrimido[1,2-a]benzimidazole compound with a 3-fluorophenyl substituent as highly effective against Leishmania major. This finding emphasizes the significance of incorporating fluorinated phenyl groups in drug design for targeting parasitic diseases .

- Antimicrobial Studies : Research on monomeric alkaloids demonstrated that compounds similar to this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance antimicrobial potency .

Applications in Drug Development

The compound is being investigated as a chiral intermediate in pharmaceutical synthesis, particularly for developing drugs targeting specific biochemical pathways. Its unique properties make it suitable for synthesizing complex organic molecules used in medicinal chemistry .

Summary

This compound presents a compelling case for further research due to its diverse biological activities and potential applications in medicine. Its ability to act on various biological targets while exhibiting favorable pharmacological properties positions it as a valuable compound in drug discovery efforts.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBCZIDQKJNFP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.